N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and linked to a pyridine sulfonamide moiety through an ethyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, acting as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . This can potentially enhance cognitive functions, making this compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The result of the compound’s action is a decrease in the activity of AChE, leading to an increase in the concentration of ACh . This can potentially lead to enhanced cognitive functions, providing a symptomatic relief in diseases characterized by a deficiency of ACh, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Linking to Pyridine Sulfonamide: The final step involves the reaction of the phenylpiperazine intermediate with pyridine-3-sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl groups but differs in the pyrimidine moiety.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with an acetamide group instead of the pyridine sulfonamide.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is unique due to the combination of its piperazine, phenyl, and pyridine sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHRHUKNSRUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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